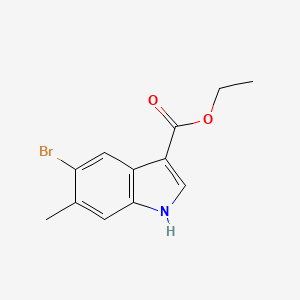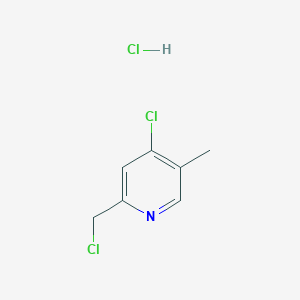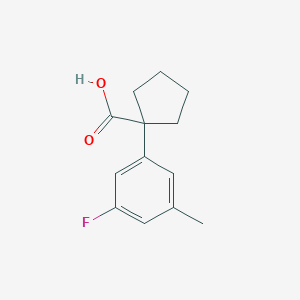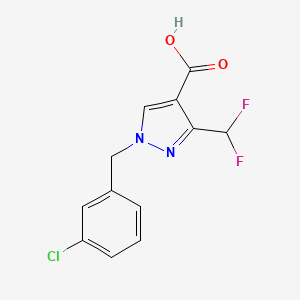
2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both chloro and triazole groups in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor is synthesized through standard organic reactions such as Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation Products: Oxidized forms of the triazole ring.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used as a probe to study enzyme mechanisms, protein-ligand interactions, and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, facilitating its binding to biological macromolecules. The chloro group can participate in covalent bonding or act as a leaving group in substitution reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
- 2-Chloro-6-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-ethyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)benzene
Uniqueness: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both a chloro group and a phenyl-substituted triazole ring. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The phenyl group provides additional π-π stacking interactions, while the chloro group offers sites for further functionalization.
Propiedades
Fórmula molecular |
C13H9ClN4 |
|---|---|
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
2-chloro-6-(4-phenyltriazol-1-yl)pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-4-8-13(15-12)18-9-11(16-17-18)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
FHOYXJPXSNVVNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)

![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)


![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)





![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
